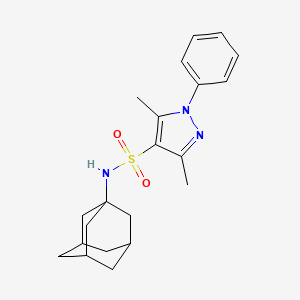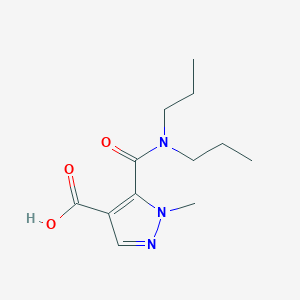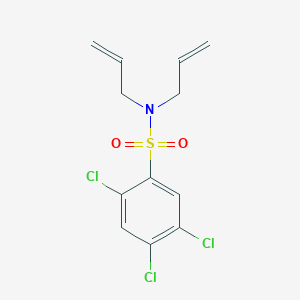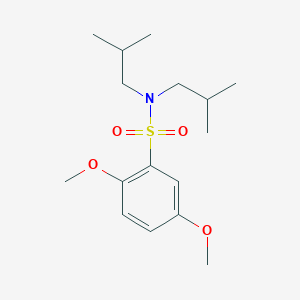
N-(6-methylpyridin-2-yl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)ethanesulfonamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of chemists at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
MPEP selectively binds to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide, which is distinct from the orthosteric site where glutamate binds. This binding reduces the affinity of N-(6-methylpyridin-2-yl)ethanesulfonamide for glutamate, thereby inhibiting its downstream signaling pathways. The inhibition of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling has been shown to have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
MPEP has been shown to modulate several biochemical and physiological processes in the brain. It can enhance long-term depression (LTD) and reduce long-term potentiation (LTP) of synaptic transmission, which are two forms of synaptic plasticity that underlie learning and memory. MPEP can also reduce anxiety-like behavior and improve social interaction in animal models of autism spectrum disorders. However, MPEP can also impair motor coordination and induce seizures at high doses.
实验室实验的优点和局限性
MPEP is a highly selective and potent antagonist of N-(6-methylpyridin-2-yl)ethanesulfonamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its efficacy and specificity can be influenced by several factors, such as the experimental conditions, the concentration used, and the presence of other modulators of N-(6-methylpyridin-2-yl)ethanesulfonamide signaling. Moreover, the effects of MPEP on N-(6-methylpyridin-2-yl)ethanesulfonamide signaling may vary across different brain regions and cell types.
未来方向
The potential therapeutic applications of MPEP are still being explored. Some of the future directions for research include:
1. Investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, such as Alzheimer's and Huntington's diseases.
2. Developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide that can overcome the limitations of MPEP.
3. Examining the effects of chronic MPEP treatment on synaptic plasticity and behavior.
4. Exploring the potential of MPEP as a tool for treating addiction and other psychiatric disorders.
Conclusion
N-(6-methylpyridin-2-yl)ethanesulfonamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (N-(6-methylpyridin-2-yl)ethanesulfonamide) that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the allosteric site of N-(6-methylpyridin-2-yl)ethanesulfonamide and inhibiting its downstream signaling pathways. MPEP has been shown to modulate several biochemical and physiological processes in the brain, but its efficacy and specificity can be influenced by several factors. Future research directions include investigating the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in neurodegenerative disorders, developing more selective and potent antagonists of N-(6-methylpyridin-2-yl)ethanesulfonamide, examining the effects of chronic MPEP treatment, and exploring its potential as a tool for treating addiction and other psychiatric disorders.
合成方法
MPEP can be synthesized through a multistep process starting from 6-methyl-2-pyridinecarboxylic acid. The acid is first converted into its acid chloride, which is then reacted with ethanesulfonamide in the presence of a base to yield MPEP. The final product is purified through column chromatography and recrystallization.
科学研究应用
MPEP has been widely used as a research tool to investigate the role of N-(6-methylpyridin-2-yl)ethanesulfonamide in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. MPEP has also been used to study the underlying mechanisms of several neurological disorders, such as fragile X syndrome, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-13(11,12)10-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECOJHFWHLMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)







![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
